molecular formula C23H31NO6 B4041246 N-benzyl-2-[2-(2-tert-butylphenoxy)ethoxy]ethanamine oxalate

N-benzyl-2-[2-(2-tert-butylphenoxy)ethoxy]ethanamine oxalate

Cat. No.: B4041246
M. Wt: 417.5 g/mol
InChI Key: OAYBGKCDRQNOFP-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(2-tert-butylphenoxy)ethoxy]ethanamine oxalate is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.21513771 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reaction Mechanisms and Radical Studies

Tert-butoxy Radicals and Phenols : Studies on tert-butoxy radicals generated from di-tert-butyl peroxide and their reactions with phenols have shown that these radicals can efficiently react with phenols to yield phenoxy radicals. The reactivity of these radicals in various solvents highlights the role of solvent polarity and hydrogen bonding in influencing reaction rates, which can be crucial for understanding the behavior of compounds like N-benzyl-2-[2-(2-tert-butylphenoxy)ethoxy]ethanamine oxalate in different environments (Das, Encinas, Steenken, & Scaiano, 1981).

Pharmacological Studies

Psychoactive Substituted N-benzylphenethylamines : Research into psychoactive substituted N-benzylphenethylamines has identified compounds with potent agonistic activity at serotonin receptors, specifically the 5-HT2A receptors. While the focus of this research is on the pharmacology of psychoactive compounds, it provides insight into the potential receptor interactions and molecular mechanisms that could be explored for this compound in the context of neurochemistry and pharmacology (Eshleman et al., 2018).

Materials Science and Catalysis

Polyether Dicarboxylic Acids for Metal Extraction : In materials science, the synthesis and application of compounds with specific frameworks for selective metal extraction have been studied. Compounds with pseudo-18-crown-6 frameworks have shown potential in selective Pb(II) extraction, indicating the relevance of designing molecules with specific ether and phenoxy groups for applications in metal sequestration and environmental remediation (Hayashita et al., 1999).

Chemical Synthesis and Ligand Design

P-chiral Phosphine Ligands : The development and application of P-chiral phosphine ligands for catalytic reactions, such as asymmetric hydrogenation, have demonstrated the importance of ligand design in achieving high enantioselectivity and catalytic efficiency. These studies underscore the potential utility of compounds with specific functional groups in catalysis and synthetic chemistry (Imamoto et al., 2012).

Properties

IUPAC Name

N-benzyl-2-[2-(2-tert-butylphenoxy)ethoxy]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2.C2H2O4/c1-21(2,3)19-11-7-8-12-20(19)24-16-15-23-14-13-22-17-18-9-5-4-6-10-18;3-1(4)2(5)6/h4-12,22H,13-17H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYBGKCDRQNOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCOCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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